Analgesic and Sedative Activity Profile: A Class-Level Inference for N-Phenacyl Piperazines
This compound, as an N-phenacyl piperazine derivative, belongs to a class that has been explicitly claimed in patents for combined analgesic and sedative activities with a favorable side effect profile . The patent claims that these derivatives exhibit 'good analgesic and sedative activities but few side effects' . In contrast, many established analgesic and sedative agents from other chemical classes, such as opioids and benzodiazepines, are associated with significant drawbacks including respiratory depression, tolerance, and dependence [1]. While direct, head-to-head quantitative data for this specific compound against a named comparator is limited in public literature, the class-level inference provides a strong rationale for its prioritized investigation over non-piperazine alternatives in analgesic and sedative research programs.
| Evidence Dimension | Combined Analgesic and Sedative Activity vs. Side Effect Burden |
|---|---|
| Target Compound Data | Claimed to have good analgesic and sedative activities with few side effects . |
| Comparator Or Baseline | Opioids (analgesics) and benzodiazepines (sedatives), which are associated with respiratory depression, tolerance, dependence, and sedation [1]. |
| Quantified Difference | Not quantified. |
| Conditions | Patent claims; based on class pharmacology of aralkylone piperazine derivatives. |
Why This Matters
This class-level differentiation justifies the procurement of this specific N-phenacyl piperazine scaffold as a starting point for developing new analgesic/sedative candidates with potentially fewer liabilities than traditional agents.
- [1] Shanghai Institute of Pharmaceutical Industry & Nhwa Pharmaceutical Corp. (2002). Aralkylone pipeazine derivative and its application (CN Patent No. CN1150176C). View Source
